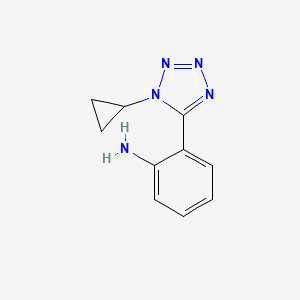

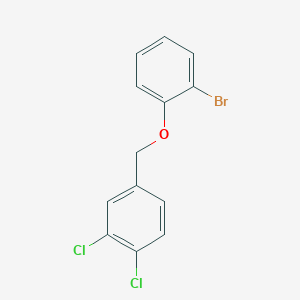

![molecular formula C10H9FN2S B1372676 4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine CAS No. 1087784-76-6](/img/structure/B1372676.png)

4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine

Overview

Description

“4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine” is a chemical compound with the molecular formula C10H9FN2S and a molecular weight of 208.26 . It is also known by the synonyms “2-Thiazolamine, 4-[(2-fluorophenyl)methyl]-” and "4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine" .

Physical And Chemical Properties Analysis

The predicted boiling point of “4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine” is 349.2±22.0 °C, and its predicted density is 1.317±0.06 g/cm3 . Its pKa value is predicted to be 4.32±0.10 .Scientific Research Applications

Application 1: Inhibitor of Human Equilibrative Nucleoside Transporters

- Summary of the Application : This compound is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It is more selective to ENT2 than to ENT1 .

- Methods of Application or Experimental Procedures : Nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 were used as in vitro models . The inhibitory effects of the compound on ENT1 and ENT2 were studied using a [3H]uridine uptake study .

- Results or Outcomes : The study found that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 . Among the analogues tested, compound 3c was the most potent inhibitor . Compound 3c reduced Vmax of [3H]uridine uptake in ENT1 and ENT2 without affecting Km . The inhibitory effect of compound 3c could not be washed out . Compound 3c did not affect cell viability, protein expression, and internalization of ENT1 and ENT2 . Therefore, similar to the original compound, compound 3c was an irreversible and non-competitive inhibitor .

Application 2: Antiviral Activity

- Summary of the Application : Indole derivatives, which include “4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine”, have been found to possess antiviral activity . They have been reported as antiviral agents against influenza A .

- Methods of Application or Experimental Procedures : The antiviral activity of these compounds is typically evaluated using in vitro models .

- Results or Outcomes : One of the tested compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .

Application 3: Antibacterial Activity

- Summary of the Application : The Schiff base ligand “4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine” and its metal (II) complexes have been found to exhibit antibacterial activity .

- Methods of Application or Experimental Procedures : The antibacterial activity of these compounds is typically evaluated using in vitro models . The compounds are tested against both Gram-negative and Gram-positive bacteria using the disc diffusion method .

- Results or Outcomes : The metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .

Application 4: Antiviral Activity

- Summary of the Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which include “4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine”, have been reported as antiviral agents . They showed inhibitory activity against influenza A .

- Methods of Application or Experimental Procedures : The antiviral activity of these compounds is typically evaluated using in vitro models .

- Results or Outcomes : One of the tested compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .

Application 5: Component of Benzhydryl Compounds

- Summary of the Application : “4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine” is a synthetic molecule of the benzhydryl class . Benzhydryl compounds are comprised of two benzene rings attached to a single carbon molecule .

- Methods of Application or Experimental Procedures : These compounds are synthesized in the lab .

- Results or Outcomes : N-methyl-4,4-difluoro-modafinil, or 2-{[bis(4-fluorophenyl)methyl]sulfinyl}-N-methylacetamide, is one such benzhydryl compound that contains a fluorine group bound to each benzene ring at R4 .

properties

IUPAC Name |

4-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2S/c11-9-4-2-1-3-7(9)5-8-6-14-10(12)13-8/h1-4,6H,5H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPIZKSLZPPUIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CSC(=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Bromophenyl)cyclohexyl]methanamine](/img/structure/B1372597.png)

![3-[2-(Morpholin-4-yl)phenyl]propanoic acid](/img/structure/B1372601.png)

![2-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}acetic acid](/img/structure/B1372602.png)

![1-Methyl-1-[(4-methylphenyl)methyl]urea](/img/structure/B1372606.png)

![2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol](/img/structure/B1372607.png)

![N-[(3-aminophenyl)methyl]-N-methylacetamide](/img/structure/B1372608.png)

![N-[1-(4-acetamidobenzenesulfonyl)piperidin-4-yl]-1H-imidazole-1-carboxamide](/img/structure/B1372609.png)

![[4-(4-Bromophenoxy)-3-fluorophenyl]methanol](/img/structure/B1372615.png)